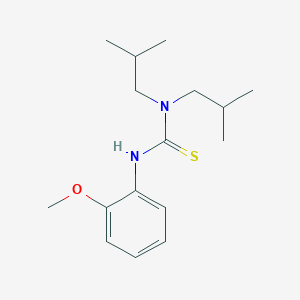
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea, also known as DIBMT, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of several protein kinases, including MAPK and AKT, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to be relatively stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea and to identify its molecular targets. Finally, the development of new synthesis methods for N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea could lead to the production of more efficient and cost-effective versions of the compound.
Méthodes De Synthèse
The synthesis of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea involves the reaction between 2-methoxyaniline and diisobutylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVSKKVNGSJOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)


![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)


![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)


![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)